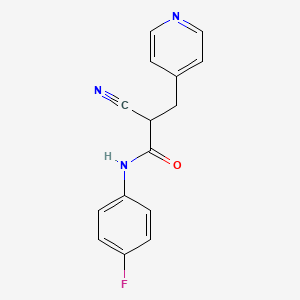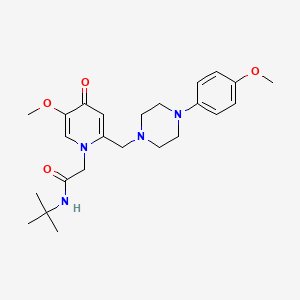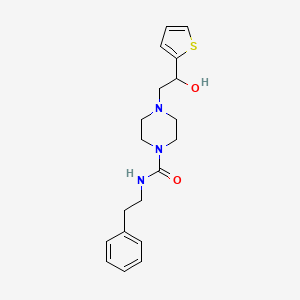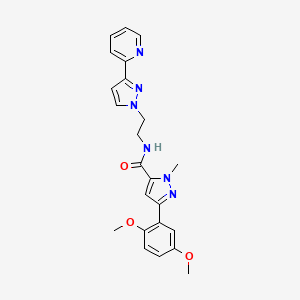
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Catalytic Reduction in Organic Chemistry
One application of compounds related to 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is in the catalytic reduction of nitroarenes. For instance, Watanabe et al. (1984) described the reduction of nitroarenes with various substituents, including chloro, methyl, or methoxy, using formic acid and a ruthenium catalyst (Watanabe et al., 1984). This reaction is crucial in organic synthesis, particularly in the production of aminoarenes.
Synthesis of Antimicrobial Compounds
Another application is in the synthesis of antimicrobial compounds. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule structurally similar to this compound. The synthesized compounds were tested for their antibacterial and antifungal activities (Patel & Patel, 2010).
Anticancer Research
In cancer research, structurally similar compounds have been explored for their potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) investigated derivatives of 4-anilinoquinazolines, leading to the identification of potent apoptosis inducers with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthetic Chemistry Innovations
Zheng et al. (2009) reported an improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrating advancements in synthetic routes for quinoline derivatives (Zheng et al., 2009).
Applications in Fluorescence and Labeling
In fluorescence and labeling, compounds like 6-methoxy-4-quinolone have been used as novel fluorophores in biomedical analysis due to their strong fluorescence and stability in various pH ranges, as shown by Hirano et al. (2004) (Hirano et al., 2004).
Mécanisme D'action
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to cell signaling, enzyme inhibition, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTVTPPXVIJGNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)


![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)

